molecular formula C12H13NO2 B11894984 Methyl 1,4-dimethyl-1H-indole-2-carboxylate

Methyl 1,4-dimethyl-1H-indole-2-carboxylate

Cat. No.: B11894984
M. Wt: 203.24 g/mol
InChI Key: DWEJZKONIFQYPG-UHFFFAOYSA-N
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Description

Methyl 1,4-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of Methyl 1,4-dimethyl-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid. One common method includes the reaction of indole-2-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid . Industrial production methods may involve more efficient catalytic processes to increase yield and purity.

Chemical Reactions Analysis

Methyl 1,4-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Mechanism of Action

The mechanism of action of Methyl 1,4-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Methyl 1,4-dimethyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 1,4-dimethylindole-2-carboxylate

InChI

InChI=1S/C12H13NO2/c1-8-5-4-6-10-9(8)7-11(13(10)2)12(14)15-3/h4-7H,1-3H3

InChI Key

DWEJZKONIFQYPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N(C2=CC=C1)C)C(=O)OC

Origin of Product

United States

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